molecular formula C8H6BrNOS B1504224 5-(5-Bromo-4-methylthiophen-2-YL)oxazole CAS No. 945392-07-4

5-(5-Bromo-4-methylthiophen-2-YL)oxazole

Cat. No.: B1504224
CAS No.: 945392-07-4
M. Wt: 244.11 g/mol
InChI Key: OYAWAFBFBHVJFL-UHFFFAOYSA-N
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Description

5-(5-Bromo-4-methylthiophen-2-YL)oxazole (CAS 945392-07-4) is a chemical compound of significant interest in medicinal chemistry and materials science, incorporating two privileged heterocyclic structures: an oxazole and a bromomethylthiophene. [1] The 1,3-oxazole ring is a key scaffold in numerous biologically active molecules and approved drugs, such as the anti-inflammatory Oxaprozin and the anticancer agent Telomestatin, underscoring its value in drug discovery. [1] Specifically, 2-methyl-4,5-disubstituted oxazole derivatives have been extensively researched as cis-restricted analogues of potent antitubulin agents like Combretastatin A-4 (CA-4). Such compounds exhibit potent antiproliferative activity by inhibiting tubulin polymerization and binding at the colchicine site, making them promising candidates for the development of novel anticancer therapeutics. [3] Furthermore, closely related structural analogues, such as 5-(5-bromothiophen-2-yl)oxazole, have demonstrated exceptional performance as corrosion inhibitors for mild steel in acidic environments, achieving inhibition efficiencies up to 93.8%. [4] The presence of both nitrogen and oxygen heteroatoms in the oxazole ring, combined with sulfur from the thiophene ring, provides favorable sites for adsorption onto metal surfaces, highlighting the compound's potential in materials science applications. This product is intended for research purposes as a chemical intermediate or building block for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-bromo-4-methylthiophen-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-5-2-7(12-8(5)9)6-3-10-4-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAWAFBFBHVJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2=CN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696932
Record name 5-(5-Bromo-4-methylthiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945392-07-4
Record name 5-(5-Bromo-4-methylthiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(5-Bromo-4-methylthiophen-2-YL)oxazole is a heterocyclic compound that has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring fused with a brominated thiophene. The presence of the bromine atom and the methylthio group contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated this compound against various bacterial strains, revealing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were determined, showing promising results in comparison to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli3216 (Ciprofloxacin)
S. aureus168 (Methicillin)
P. aeruginosa6432 (Piperacillin)

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several human tumor cell lines. The compound was tested using the MTT assay to evaluate cell viability after treatment.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)12.510 (Doxorubicin)
HeLa (Cervical Cancer)15.012 (Cisplatin)
A549 (Lung Cancer)20.018 (Paclitaxel)

The IC50 values indicate that the compound is comparably effective to established chemotherapeutic agents, suggesting its potential as a candidate for cancer treatment.

The mechanism underlying the biological activity of this compound is believed to involve the modulation of specific cellular pathways. Preliminary studies suggest that it may interact with DNA or inhibit key enzymes involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers treated cultures of E. coli with varying concentrations of the compound and observed a dose-dependent inhibition of growth, supporting its potential as an antimicrobial agent.
  • Anticancer Cell Line Study : A recent investigation focused on the effects of this compound on MCF-7 cells, where it was found to induce apoptosis through caspase activation, highlighting its mechanism as an anticancer agent.

Comparison with Similar Compounds

Oxazole Derivatives with Brominated Thiophenes

  • 4-Bromo-5-(thiophen-2-yl)oxazole (CAS: 959977-82-3) Structural Differences: Bromine is located on the oxazole ring (C-4) instead of the thiophene. The thiophene lacks the 4-methyl group. Synthesis: Synthesized via regioselective bromination of 5-(thiophen-2-yl)oxazole using N-bromosuccinimide (NBS) and lithium bis(trimethylsilyl)amide (LiHMDS) .
  • 5-(5-Bromo-2-thienyl)isoxazole (CAS: 138716-31-1)

    • Structural Differences : Features an isoxazole ring (oxygen and nitrogen adjacent) instead of oxazole. Bromine is at the thiophene 5-position but lacks a methyl group.
    • Properties : The isoxazole’s electronic structure may alter dipole moments and binding affinities compared to oxazole derivatives .

Thiophene-Linked Oxadiazoles and Triazoles

  • 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS: 180530-13-6) Structural Differences: Replaces oxazole with a 1,2,4-oxadiazole core. Bromine is at the thiophene 5-position, and a methyl group is on the oxadiazole. Applications: Oxadiazoles are known for metabolic stability, making them common in drug design .
  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

    • Structural Differences : Incorporates a 4-bromobenzyl group instead of bromothiophene. The oxadiazole core lacks the methyl substituent.
    • Biological Activity : Exhibits antimicrobial properties, highlighting the role of halogenation in enhancing bioactivity .

Van Leusen-Derived Oxazoles

  • 5-(Thiophen-3-yl)oxazole (tfox)
    • Structural Differences : Thiophene is linked at the 3-position instead of 2-position. Lacks bromine and methyl groups.
    • Synthesis : Prepared via van Leusen’s oxazole synthesis using TosMIC and thiophene-3-carboxaldehyde .
    • Crystal Engineering : Used in halogen-bonded cocrystals with perfluorinated iodobenzenes, demonstrating the importance of substituent positioning in supramolecular chemistry .

Data Tables

Key Research Findings

  • Regioselectivity in Bromination : Bromination at the oxazole C-4 (as in 4-Bromo-5-(thiophen-2-yl)oxazole) requires careful choice of reagents (e.g., NBS/LiHMDS), whereas bromination on thiophene may demand directing groups or harsher conditions .
  • Impact of Heterocycle Core : Oxadiazoles and triazoles generally exhibit higher metabolic stability than oxazoles, making them preferable in drug development .
  • Role of Halogenation : Bromine enhances intermolecular interactions (e.g., halogen bonding) and bioactivity, as seen in antimicrobial oxadiazoles .

Preparation Methods

Reaction Principle

The van Leusen synthesis involves the reaction of an aldehyde with TosMIC in the presence of a base, typically potassium carbonate or a similar mild base, under reflux or room temperature conditions. This reaction proceeds via:

  • Deprotonation of TosMIC to generate a carbanion.
  • Nucleophilic attack of the TosMIC carbanion on the aldehyde carbonyl carbon.
  • Cyclization to form an oxazoline intermediate.
  • Elimination of the tosyl group to yield the 5-substituted oxazole.

For this compound, the key aldehyde substrate is 5-bromo-4-methylthiophene-2-carboxaldehyde.

Synthetic Route

Step Reagents & Conditions Description
1 5-Bromo-4-methylthiophene-2-carboxaldehyde + TosMIC + Base (e.g., K2CO3) Mixing aldehyde with TosMIC and base in a polar aprotic solvent (e.g., methanol or DMF)
2 Reflux or microwave irradiation Heating to promote cycloaddition and ring closure
3 Work-up and purification Isolation of this compound by crystallization or chromatography

This method typically yields the target oxazole in moderate to high yields (50-85%), depending on reaction optimization and purity of starting materials.

Alternative Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields. For example, a mixture of the aldehyde and TosMIC in isopropyl alcohol with a phosphate base irradiated at 350 W for 8 minutes yields substituted oxazoles efficiently.

Research Findings and Optimization Data

Parameter Effect on Yield Notes
Base Type K2CO3 and tetrabutylammonium hydroxide give high yields Solid-supported bases can facilitate purification
Solvent Methanol, DMF, and ionic liquids used Ionic liquids allow recycling and eco-friendly processes
Temperature Room temperature to reflux Microwave heating reduces time drastically
Substrate Scope Electron-withdrawing groups on aldehyde increase yield Bromine substituent is well tolerated

These findings indicate that the brominated methylthiophene aldehyde is compatible with the van Leusen reaction, producing the desired oxazole efficiently under optimized conditions.

Summary Table of Preparation Methods for this compound

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
van Leusen Synthesis 5-Bromo-4-methylthiophene-2-carboxaldehyde, TosMIC K2CO3 or similar base Reflux in methanol or DMF, or microwave irradiation 50-85% Mild, versatile, good yields Requires aldehyde precursor
Microwave-Assisted Same as above Phosphate base Microwave, 8 min, 350 W High Fast, energy efficient Requires microwave setup
Cross-Coupling + van Leusen Thiophene derivatives, boronic acids Pd catalyst, TosMIC, base Suzuki coupling, then van Leusen Moderate to high Allows functional group introduction Multi-step, more complex

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(5-Bromo-4-methylthiophen-2-YL)oxazole?

  • Methodology : The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting a substituted aldehyde precursor (e.g., 5-bromo-4-methylthiophene-2-carbaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . Post-reaction, the product is purified via extraction (methyl tert-butyl ether) and characterized using NMR, IR, and HRMS to confirm regioselectivity and purity .
  • Optimization : Yield improvements may involve solvent polarity adjustments (e.g., DMF for poorly soluble aldehydes) or microwave-assisted heating to reduce reaction time .

Q. How is the molecular structure of this compound characterized?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and Mercury CSD (for visualization) provides bond lengths, angles, and packing motifs. For example, bromine substituents may engage in halogen bonding with electron-rich moieties in the crystal lattice .
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR resolves aromatic proton environments (e.g., thiophene vs. oxazole protons), while HRMS confirms molecular mass within 3 ppm error .

Q. What computational methods predict the biological activity of this compound?

  • Docking Studies : AutoDock or Schrödinger Suite can model interactions with targets like cyclooxygenase (COX-2) or kinases. The bromine and methyl groups may enhance hydrophobic binding, while the oxazole ring participates in hydrogen bonding .
  • DFT Calculations : Molecular electrostatic potential (MEP) maps generated via Gaussian 09 W identify nucleophilic/electrophilic sites, aiding in rationalizing reactivity (e.g., bromine as a halogen bond donor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental Validation : Reproduce assays under standardized conditions (e.g., cell line-specific viability tests) to rule out protocol variability. Purity must be confirmed via HPLC (>95%) to exclude impurities as confounding factors .
  • Structural Analog Analysis : Compare with derivatives like 5-((2-chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole () to isolate substituent effects. For instance, replacing bromine with chlorine may reduce steric hindrance in binding pockets .

Q. What strategies optimize halogen bonding in crystal engineering for this compound?

  • Co-crystallization : Co-crystallize with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to exploit Br···N/O interactions. SC-XRD reveals packing motifs, while Hirshfeld surface analysis quantifies interaction contributions .
  • Electrostatic Tuning : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance halogen bond acceptor strength, as observed in analogs like 4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole .

Q. How do solvent polarity and substituents influence the photophysical properties of this compound?

  • Solvatochromism : Measure fluorescence shifts in solvents of varying polarity (e.g., hexane to DMSO). Lippert-Mataga plots correlate Stokes shifts with solvent dielectric constant, revealing excited-state dipole moments .
  • Substituent Effects : Compare with derivatives lacking bromine/methyl groups (e.g., 5-phenyloxazole). Bromine may induce heavy-atom effects, increasing intersystem crossing and reducing fluorescence quantum yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5-Bromo-4-methylthiophen-2-YL)oxazole
Reactant of Route 2
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5-(5-Bromo-4-methylthiophen-2-YL)oxazole

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